2-Nitrobutyl acrylate
Overview
Description
2-Nitrobutyl acrylate is an organic compound with the chemical formula C7H11NO4. It is a colorless to light yellow liquid with a distinctive odor. This compound is known for its stability under normal conditions but can undergo explosive decomposition when exposed to heat, light, or fire .
Preparation Methods
2-Nitrobutyl acrylate can be synthesized through several methods:
Chemical Reactions Analysis
2-Nitrobutyl acrylate undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents like nitric acid and sulfuric acid.
Polymerization: This compound can polymerize in the presence of initiators such as azobisisobutyronitrile (AIBN) and under specific conditions.
Substitution: It can undergo substitution reactions where the nitro group can be replaced by other functional groups under suitable conditions.
Scientific Research Applications
2-Nitrobutyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and biomedical materials.
Explosives: Due to its high energy content, it is used in the production of explosives for military and industrial applications.
Fuel Additives: It is used as an additive in fuels to increase energy density.
Mechanism of Action
The mechanism of action of 2-Nitrobutyl acrylate involves its ability to undergo polymerization and other chemical reactions. The nitro group in its structure makes it highly reactive, allowing it to participate in various chemical processes. The molecular targets and pathways involved include the formation of polymers and other derivatives through radical polymerization and substitution reactions .
Comparison with Similar Compounds
2-Nitrobutyl acrylate can be compared with other similar compounds such as:
2-Nitroethyl acrylate: Similar in structure but with a shorter carbon chain.
2-Nitropropyl acrylate: Similar but with a different carbon chain length.
2-Nitrobutyl methacrylate: Similar but with a methacrylate group instead of an acrylate group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses.
Properties
IUPAC Name |
2-nitrobutyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)5-12-7(9)4-2/h4,6H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXAKYGDJGCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C=C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884153 | |
Record name | 2-Propenoic acid, 2-nitrobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-54-5 | |
Record name | 2-Propenoic acid, 2-nitrobutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5390-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-nitrobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-nitrobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-nitrobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobutyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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